N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles are ubiquitous in biologically active natural products and pharmaceutically important compounds .
Synthesis Analysis
Benzothiazoles can be synthesized through several methods, including lithiation, magnesation, zincation, caldation, boronation, and silylation . The resulting metalated thiazoles can undergo nucleophilic additions and metal-catalyzed cross-coupling reactions .Molecular Structure Analysis
The molecular structure of benzothiazoles typically includes a thiazole ring system . This system is present in many biologically active natural products and pharmaceutically important compounds .Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions, including addition reactions, cross-coupling, and halogen dance reactions . These reactions can be used to synthesize a wide range of compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazoles can vary widely depending on the specific compound. For example, the density of N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide, a similar compound, is predicted to be 1.331±0.06 g/cm3 .科学的研究の応用
Antimalarial and Antiviral Applications
Compounds with structural similarities to "N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide" have been studied for their antimalarial activities and potential application in COVID-19 treatment. These studies involved computational calculations and molecular docking to evaluate their effectiveness against relevant biological targets. One study highlighted the synthesis of sulfonamide derivatives and their examination for in vitro antimalarial activity, demonstrating significant activity with low cytotoxicity at effective concentrations (Fahim & Ismael, 2021).
Anticancer Activity
Research into Co(II) complexes of derivatives structurally related to "this compound" demonstrated their potential in anticancer therapy. These complexes have been synthesized and analyzed for their fluorescence properties and anticancer activity, particularly against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).
Heterocyclic Synthesis
Compounds with benzothiazole components have been explored for their role in heterocyclic synthesis, leading to the creation of various derivatives with potential biological activity. This includes the development of novel Mycobacterium tuberculosis GyrB inhibitors, showcasing the compound's utility in designing therapies for tuberculosis (Jeankumar et al., 2013).
Antimicrobial Evaluation
New derivatives incorporating elements of the compound's structure have been synthesized and evaluated for their antimicrobial properties. These studies often involve modifying the chemical structure to enhance activity against specific pathogens, demonstrating the versatility of this compound's framework in developing new antimicrobial agents (Mohammed, Ahmed, & Abachi, 2016).
作用機序
将来の方向性
特性
IUPAC Name |
N-(4-ethyl-1,3-benzothiazol-2-yl)-2-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-3-16-9-8-12-19-21(16)25-23(30-19)26(15-17-10-6-7-14-24-17)22(27)18-11-4-5-13-20(18)31(2,28)29/h4-14H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOMNEWQTHSQMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=CC=C4S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。